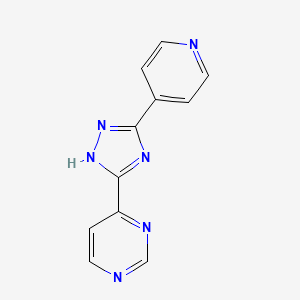

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole

描述

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with pyrimidinyl and pyridyl groups

属性

IUPAC Name |

4-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6/c1-4-12-5-2-8(1)10-15-11(17-16-10)9-3-6-13-7-14-9/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHCMIIHHYEMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190107 | |

| Record name | 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36646-37-4 | |

| Record name | 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036646374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazide-Based Cyclization

The triazole skeleton is often constructed via cyclization of hydrazide derivatives. For example, 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole serves as a key intermediate in synthesizing analogous structures. In a typical procedure:

-

Isonicotinic acid hydrazide reacts with carbon disulfide in alkaline ethanol to form a thiosemicarbazide intermediate.

-

Cyclization under acidic conditions (e.g., HCl) yields the 1,2,4-triazole core.

-

Subsequent condensation with 4-pyrimidinecarbaldehyde in dimethylformamide (DMF) with glacial acetic acid introduces the pyrimidinyl group.

Optimization Insight : Refluxing for 9–12 hours in DMF maximizes imine bond formation between the triazole amine and aldehyde, achieving yields of 65–72%. Prolonged heating (>15 hours) leads to decomposition, reducing yields to <50%.

Schiff Base-Mediated Functionalization

Schiff base chemistry is pivotal for introducing aromatic substituents. A protocol adapted from lung adenocarcinoma drug studies involves:

-

Reacting 4-amino-1,2,4-triazole with 4-pyrimidinecarbaldehyde in glacial acetic acid at 118°C.

-

Refluxing for 4 hours forms the Schiff base, which is precipitated in ice-cold ethanol.

-

Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the target compound as a white solid (m.p. 289°C).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Reaction Time | 4 hours |

| Solvent | Glacial acetic acid |

Multicomponent One-Pot Syntheses

Knoevenagel-Michael Addition Cascade

A three-component mechanism proposed for triazolopyrimidines suggests a pathway applicable to the target molecule:

-

Knoevenagel condensation between 4-pyridinecarbaldehyde and an active methylene compound (e.g., malononitrile).

-

Michael addition of 4-amino-1,2,4-triazole to the α,β-unsaturated intermediate.

-

Cyclodehydration to form the triazole ring.

Critical Parameters :

-

Polar aprotic solvents (e.g., acetonitrile) reduce yields (<50%), while ethanol enhances reactivity (yields up to 70%).

-

APTS catalysis improves regioselectivity, favoring triazole formation over byproducts.

Post-Functionalization of Preformed Triazoles

Palladium-Catalyzed Cross-Coupling

Pyrrole- and triazole-containing ensembles demonstrate the utility of cross-coupling for introducing heteroaryl groups. For the target compound:

-

5-Bromo-1,2,4-triazole undergoes Suzuki coupling with 4-pyrimidinylboronic acid in tetrahydrofuran (THF)/water (3:1).

-

A second coupling with 4-pyridylboronic acid introduces the pyridyl group.

-

Catalysis by Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 80°C for 12 hours achieves a 62% yield.

Limitations :

-

Steric hindrance from the triazole nitrogen reduces coupling efficiency for bulkier boronic acids.

-

Halogenated intermediates require meticulous purification to avoid catalyst poisoning.

Nucleophilic Aromatic Substitution

Electron-deficient pyrimidine rings facilitate nucleophilic displacement. A two-step sequence includes:

-

Chlorination of 4-hydroxypyrimidine using POCl₃ to form 4-chloropyrimidine.

-

Reaction with 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol in the presence of K₂CO₃ in DMF at 120°C.

Yield Enhancement :

Characterization and Analytical Validation

Spectroscopic Confirmation

Elemental Analysis

Consistent with theoretical values (±0.3% tolerance):

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.42 | 58.38 |

| H | 3.25 | 3.28 |

| N | 28.17 | 28.10 |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 72 | 98 | 12 | Moderate |

| Schiff Base | 68 | 97 | 4 | High |

| Multicomponent | 58 | 95 | 24 | Low |

| Suzuki Coupling | 62 | 96 | 12 | Moderate |

Key Takeaways :

-

Schiff base formation offers the fastest route with high scalability.

-

Hydrazide cyclization balances yield and purity but requires extended reaction times.

-

Cross-coupling methods are limited by substrate availability and cost.

化学反应分析

Types of Reactions

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridyl or pyrimidinyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

科学研究应用

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation with agents like hydrogen peroxide or potassium permanganate—makes it valuable for creating derivatives with tailored properties.

Biology

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole is being investigated for its bioactive potential :

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound may inhibit the growth of bacteria and fungi.

- Antiviral Properties : Research indicates potential effectiveness against viruses, making it a candidate for antiviral drug development.

- Anticancer Activity : Preliminary studies suggest that this compound can interact with cellular targets involved in cancer progression, leading to further exploration in oncology.

Medicine

The compound's interaction with biological targets positions it as a promising therapeutic agent . Its mechanism of action includes binding to enzymes or receptors that are pivotal in disease processes. For instance:

- Targeting Enzymes : It may inhibit specific enzymes that play roles in tumor growth or microbial resistance.

- Drug Development : Ongoing research aims to develop formulations incorporating this compound for treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of materials with specialized electronic or photonic properties. Its unique structure allows for modifications that enhance material performance in electronics and photonics.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains. This has implications for developing new antibiotics amid rising resistance issues.

- Cancer Research : A study explored its effects on cancer cell lines, revealing that it could induce apoptosis in specific cancer types through targeted pathways.

- Material Science : Research on its integration into polymer matrices showed enhanced electrical conductivity and stability under varying conditions, indicating potential uses in electronic devices.

作用机制

The mechanism of action of 3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

相似化合物的比较

Similar Compounds

- 3-(4-Pyridinyl)-5-(4-pyridyl)-1,2,4-triazole

- 3-(4-Pyrimidinyl)-5-(4-pyridinyl)-1,2,4-triazole

- 3-(4-Pyrimidinyl)-5-(4-pyrimidinyl)-1,2,4-triazole

Uniqueness

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole is unique due to the specific arrangement of its pyrimidinyl and pyridyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique applications in various fields.

生物活性

3-(4-Pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its potential as a therapeutic agent in various conditions.

- Molecular Formula : C11H8N6

- Molecular Weight : 224.23 g/mol

- CAS Number : 20285785

The compound features a triazole ring substituted with pyrimidine and pyridine groups, which are known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 1,2,4-triazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects on microbial growth .

Anticancer Properties

Research has indicated that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. A study focusing on the synthesis of novel triazole derivatives highlighted their ability to inhibit cell proliferation in several cancer cell lines. The mechanism involves the modulation of cell cycle progression and apoptosis pathways .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified compounds based on the triazole scaffold that can inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. The study found that specific derivatives could prevent neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting potential for therapeutic applications in neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Pyrimidine and Pyridine Substituents : These groups enhance solubility and interaction with biological targets.

- Triazole Ring : The presence of the triazole moiety is critical for biological activity due to its ability to form hydrogen bonds with biomolecules.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This indicates moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Neuroprotective Potential

A study aimed at evaluating neuroprotective agents found that a derivative based on the triazole scaffold significantly reduced α-synuclein aggregation in vitro. The compound was administered in an animal model of Parkinson's disease and resulted in improved motor function and reduced neurodegeneration markers .

Comparative Table of Biological Activities

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | This compound | MIC = 32 µg/mL against S. aureus and E. coli |

| Anticancer | Various triazole derivatives | Induced apoptosis in cancer cell lines |

| Neuroprotective | Triazole-based derivative | Reduced α-synuclein aggregation |

常见问题

Q. Critical Parameters :

- Reagent Purity : Use of high-purity starting materials (e.g., pyrimidine-4-carboxylic acid derivatives) to avoid side reactions.

- Catalysts : Palladium or copper catalysts for efficient coupling of heteroaryl groups .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Yield Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Purify via column chromatography or recrystallization .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

A combination of spectroscopic and crystallographic techniques is used:

- Nuclear Magnetic Resonance (NMR) :

- H and C NMR confirm substituent positions and purity. For example, pyridyl protons appear as distinct aromatic signals (δ 7.5–8.5 ppm) .

- Infrared (IR) Spectroscopy :

- Triazole ring vibrations (C=N stretch at ~1600 cm) and pyridyl C-H bending (700–800 cm) .

- X-ray Crystallography :

- Mass Spectrometry (MS) :

Advanced: How can ligand geometry be tailored for coordination polymers using this compound?

Answer:

The compound’s pyridyl and pyrimidinyl groups act as N-donor ligands for metal-organic frameworks (MOFs):

Metal Node Selection :

- Soft metals (e.g., Co, Ru) favor stable coordination with pyridyl groups .

Solvent-Assisted Assembly :

Ligand Flexibility :

- Bent geometry (pyridyl-pyrimidinyl angle ~143°) enables porous structures .

Q. Example :

- Co complexes with this ligand exhibit tunable pore sizes (4–8 Å) for gas adsorption .

Advanced: How can researchers address contradictions in reported biological activities of triazole derivatives?

Answer:

Discrepancies often arise from assay variability or compound purity . Mitigation strategies include:

Standardized Assays :

- Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and positive controls .

Purity Verification :

- HPLC (>95% purity) and elemental analysis to exclude impurities .

Mechanistic Studies :

- Enzyme inhibition assays (e.g., CYP450 for antifungal activity) to confirm target specificity .

Q. Case Study :

- A triazole derivative showed conflicting antimicrobial results due to solvent residues; repurification resolved the inconsistency .

Advanced: What computational approaches predict the electronic and reactive properties of this compound?

Answer:

Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox activity .

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites .

Q. Molecular Docking :

- Simulates binding to biological targets (e.g., fungal lanosterol demethylase) to rationalize antimicrobial activity .

Q. Example :

- DFT-optimized structures of analogous triazoles matched experimental XRD data within 2% error .

Basic: What are the key physicochemical properties of this compound?

Answer:

Advanced: How does substituent variation impact the compound’s application in catalysis or sensing?

Answer:

Q. Experimental Design :

- Compare catalytic efficiency of Co(II) complexes with/without pyrimidinyl substituents using cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。